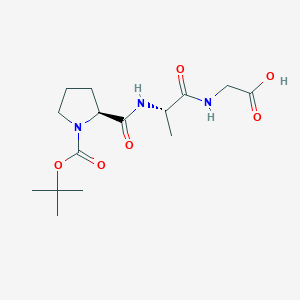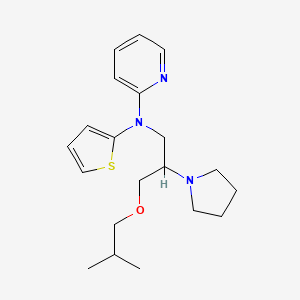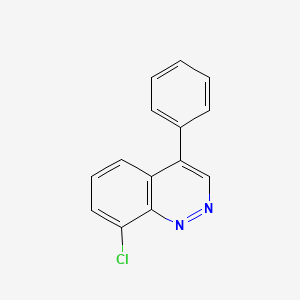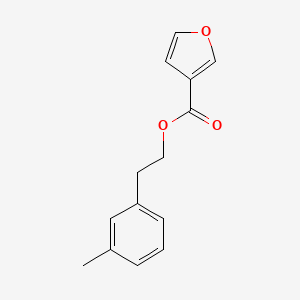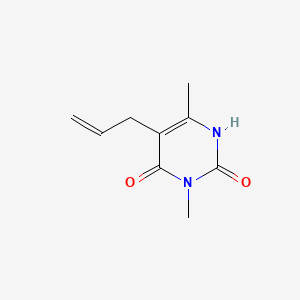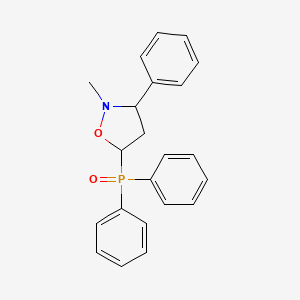
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
作用機序
The mechanism of action of (2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(2-Methyl-3-phenylisoxazolidin-5-yl)diphenylphosphine oxide is unique due to its combination of an isoxazolidine ring and a diphenylphosphine oxide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s complex structure allows for more diverse interactions and applications .
特性
CAS番号 |
138865-97-1 |
|---|---|
分子式 |
C22H22NO2P |
分子量 |
363.4 g/mol |
IUPAC名 |
5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3 |
InChIキー |
YTBYLFKSTDGNEP-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


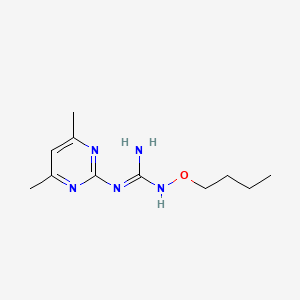
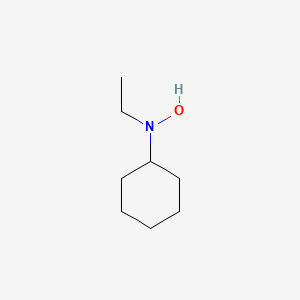
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

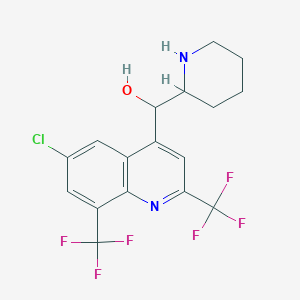
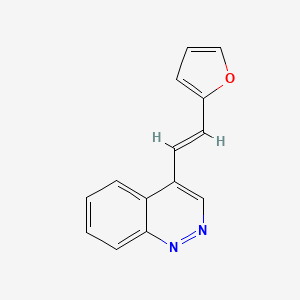
![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
